1-[1-(Thiophen-3-yl)ethyl]piperazine
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Overview
Description
1-[1-(Thiophen-3-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperazine compounds, which this molecule is a derivative of, generally target gaba receptors .
Mode of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Biochemical Pathways
Thiophene nucleus-containing compounds show various activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to interact with various enzymes and proteins, exerting their effects through these interactions .
Cellular Effects
Other thiophene derivatives have been reported to have various effects on cells, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
1-[1-(Thiophen-3-yl)ethyl]piperazine is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperazine ring substituted with a thiophen-3-yl ethyl group, which may influence its interactions with various biological targets.
The exact mechanism of action for this compound remains to be fully elucidated. However, studies suggest that compounds with similar structures may interact with neurotransmitter receptors, particularly serotonin receptors (5-HT), which are crucial in various physiological processes including mood regulation and cognition. For instance, piperazine derivatives have been shown to exhibit significant binding affinities to 5-HT receptors, indicating a potential role in neuropharmacology .
Pharmacological Properties
Research indicates that compounds containing the piperazine moiety often exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that certain piperazine derivatives possess antibacterial properties. For example, research involving N-[2-(thiophen-3-yl)ethyl] derivatives showed promising antibacterial effects against various strains .
- Anticancer Potential : The structural features of this compound may contribute to its efficacy as an anticancer agent. Compounds with similar frameworks have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Case Studies
A notable case study involved the synthesis and biological evaluation of related piperazine compounds, where the introduction of thiophene groups was found to enhance activity against specific bacterial strains. The study highlighted that modifications at the piperazine ring could significantly alter the biological profile of these compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of piperazine derivatives suggests that the electronic and steric properties of substituents on the piperazine ring are critical for their biological activity. For instance, variations in the thiophene substitution can lead to differences in receptor binding affinity and selectivity .
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Potential neuroactive and antimicrobial properties |
N-[2-(Thiophen-3-yl)ethyl]piperazine | Structure | Antibacterial activity against Gram-positive bacteria |
4-(2,5-Dimethylpyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide | Structure | Increased monoclonal antibody production |
Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives of this compound. These studies typically employ molecular docking techniques to predict binding affinities to various receptors. The results indicate that modifications to the thiophene ring can significantly impact the compound's pharmacological profile .
Properties
IUPAC Name |
1-(1-thiophen-3-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9(10-2-7-13-8-10)12-5-3-11-4-6-12/h2,7-9,11H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEYHUPGLXCVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.